Lutetium (Lu) Sputtering Targets

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lutetium is a silvery-white rare-earth metal and the last element in the lanthanide series. It has an atomic number of 71 and is symbolized as Lu. Lutetium is not particularly abundant in nature but is more common in the earth’s crust than silver. It is primarily found in association with the yttrium element. Lutetium sputtering targets are used in various deposition processes, including semiconductor deposition, chemical vapor deposition (CVD), and physical vapor deposition (PVD) for display and optical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lutetium sputtering targets are typically produced by high-temperature reduction of lutetium oxide (Lu₂O₃) with calcium or other reducing agents. The reduction process is carried out in a vacuum or inert atmosphere to prevent oxidation. The resulting lutetium metal is then purified through distillation or zone refining to achieve high purity levels required for sputtering targets .

Industrial Production Methods: In industrial settings, lutetium sputtering targets are manufactured by melting high-purity lutetium metal and casting it into the desired shape. The cast metal is then machined to precise dimensions and bonded to a backing plate if necessary. The final product is characterized by its high density and small average grain size, which are crucial for efficient sputtering processes .

Chemical Reactions Analysis

Types of Reactions: Lutetium primarily exhibits the +3 oxidation state in its compounds. It undergoes various chemical reactions, including:

Oxidation: Lutetium reacts with oxygen to form lutetium oxide (Lu₂O₃).

Reduction: Lutetium can be reduced from its oxide form using reducing agents like calcium.

Substitution: Lutetium can form various compounds by substituting other elements in chemical reactions.

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Calcium or other strong reducing agents in a vacuum or inert atmosphere.

Substitution: Various halogens and other reactive elements under controlled conditions.

Major Products:

Lutetium Oxide (Lu₂O₃): Formed by oxidation.

Lutetium Halides: Formed by substitution reactions with halogens.

Scientific Research Applications

Lutetium sputtering targets have a wide range of applications in scientific research:

Chemistry: Used in the synthesis of high-purity lutetium compounds and catalysts for various chemical reactions.

Biology and Medicine: Lutetium-177, a radioactive isotope, is used in targeted radiotherapy for treating certain types of cancer. .

Industry: Utilized in the production of thin films for semiconductors, LED devices, and photovoltaic cells.

Mechanism of Action

The mechanism of action of lutetium compounds, particularly lutetium-177, involves targeting specific molecular pathways. In medical applications, lutetium-177 is conjugated with peptides that bind to specific receptors on tumor cells. Once bound, the radioactive lutetium delivers beta radiation to the tumor cells, causing DNA damage and cell death. This targeted approach minimizes damage to surrounding healthy tissues .

Comparison with Similar Compounds

Lutetium shares similarities with other lanthanides but also has unique properties:

Similar Compounds: Lanthanum, cerium, and ytterbium are some of the lanthanides with similar chemical properties.

Uniqueness: Lutetium has the highest density, melting point, and hardness among all lanthanides.

Lutetium sputtering targets stand out due to their high purity, density, and small grain size, making them indispensable in advanced technological applications.

Properties

Molecular Formula |

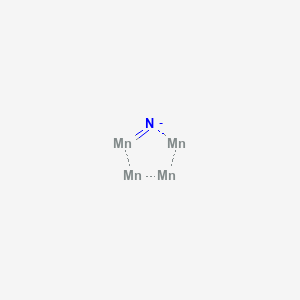

Mn4N- |

|---|---|

Molecular Weight |

233.759 g/mol |

IUPAC Name |

azanidylidenemanganese;manganese |

InChI |

InChI=1S/4Mn.N/q;;;;-1 |

InChI Key |

OHIWLJWDEUZUFQ-UHFFFAOYSA-N |

Canonical SMILES |

[N-]=[Mn].[Mn].[Mn].[Mn] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile](/img/structure/B13831616.png)

![(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B13831640.png)